molecular formula C11H14N2O B1602102 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 125089-59-0

7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1602102
CAS RN: 125089-59-0
M. Wt: 190.24 g/mol
InChI Key: RIQQQURDBNJWQT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available resources .

Scientific Research Applications

Geometrical Structures and Antimicrobial Activity

Research on Schiff base supramolecular structures and their metal complexes, which are related to the quinoline derivatives, explores their geometrical structures, thermal stability, and antimicrobial activity. These complexes exhibit potential as building blocks for larger molecular assemblies and have been tested for antimicrobial activity against a variety of bacterial and fungal species. The ligand derived from similar quinoline structures acts as a monobasic tridentate donor, showing antimicrobial activities against specific strains of bacteria and fungi. Additionally, these complexes have been investigated for their corrosion inhibitory properties, indicating their application in material science and engineering (El-Sonbati et al., 2016).

Synthesis in Aqueous Medium

The synthesis of tetrahydroquinoline derivatives via a one-pot, four-component condensation in an aqueous medium underlines the operational simplicity and minimal environmental impact of this methodology. Such protocols contribute to green chemistry by reducing solvent use and simplifying the synthesis process, which can be beneficial in the large-scale production of pharmaceuticals and other chemicals (Siddekha et al., 2014).

Supramolecular Assemblies and Luminescence

The study of supramolecular assemblies of 7-amino-2,4-dimethylquinolinium salts and the impact of various anions on their luminescent properties highlights the significance of non-covalent interactions in stabilizing crystal packing and influencing luminescent behaviors. These findings have implications for the development of new luminescent materials, which could be used in sensors, displays, and other optoelectronic devices (Su et al., 2012).

Antioxidant and Anticancer Activities

Research into the synthesis of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives containing an ionone unit has revealed potent in vitro antioxidant activity. This suggests potential applications in developing new antioxidant agents that could mitigate oxidative stress-related diseases (Fındık et al., 2012). Additionally, derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer activity, indicating the promise of these compounds as starting points for new cancer therapies (Kubica et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not available in the search results .

properties

IUPAC Name

7-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQQQURDBNJWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560798
Record name 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

CAS RN

125089-59-0
Record name 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 23.2 g. (0.1 mole) 7-acetamido-1,2,3,4-tetrahydro-4,4-dimethylquinolin-2-one, 200 ml. ethanol and 20 ml. concentrated hydrochloric acid is boiled under reflux until dissolving is complete. The pH value is then adjusted with ammonia to 8, the reaction mixture is extracted three times with dichloromethane and the organic phase is dried over anhydrous sodium sulphate and freed from solvent. Yield 13.1 g. (69% of theory); m.p. 161°-163° C.
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Synthesis routes and methods II

Procedure details

N-(4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-7-yl)-acetamide (1.50 g, 6.46 mmol) in 10 ml of HCl (concentrated, 37%) and 30 ml of EtOH was stirred at 75° C. for 4 h. The solvents were removed under reduced pressure. The residue was dissolved in EtOAc/H2O, neutralized with NaHCO3, washed with brine, dried with Na2SO4, filtered, and condensed to give the titled compound as an off-white solid. MS (ES+): 191.2 (M+H)+. Calc'd for C11H14N2O—190.24.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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